{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea
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Overview
Description
{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea typically involves the reaction of amines with isothiocyanates. One common method is the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of amines with phenyl chlorothionoformate in water, yielding symmetrical thioureas or heterocyclic thiones in good to excellent yields .
Industrial Production Methods
Industrial production of thioureas often employs similar methods but on a larger scale. The use of phenyl chlorothionoformate as a thiophosgene equivalent is particularly advantageous due to its mild reaction conditions and high yields . Additionally, the use of water as a solvent in these reactions aligns with green chemistry principles, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and aqueous or organic solvents, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thioureas. These products are often intermediates in the synthesis of more complex molecules with biological or industrial significance.
Scientific Research Applications
{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea has several scientific research applications:
Biology: This compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of bacteria and cancer cells.
Mechanism of Action
The mechanism of action of {[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form hydrogen bonds and interact with nucleophiles makes it a versatile inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, thiourea, has a similar structure but lacks the indole and ethoxy groups.
Selenourea: This compound is similar to thiourea but contains selenium instead of sulfur.
Urea: Urea is structurally similar to thiourea but contains an oxygen atom instead of sulfur.
Uniqueness
{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is unique due to its indole moiety, which imparts additional biological activity and structural complexity. The presence of the ethoxy group further enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H14N4O2S |
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Molecular Weight |
278.33 g/mol |
IUPAC Name |
(5-ethoxy-2-hydroxy-1-methylindol-3-yl)iminothiourea |
InChI |
InChI=1S/C12H14N4O2S/c1-3-18-7-4-5-9-8(6-7)10(11(17)16(9)2)14-15-12(13)19/h4-6,17H,3H2,1-2H3,(H2,13,19) |
InChI Key |
URTRJAKXOYQRPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2N=NC(=S)N)O)C |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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